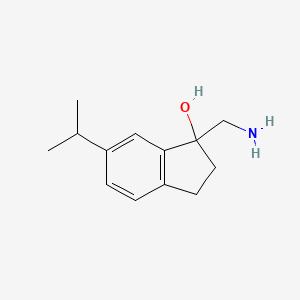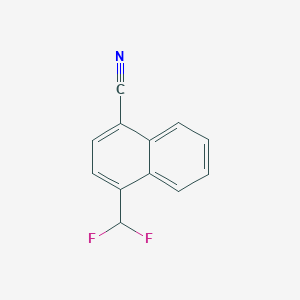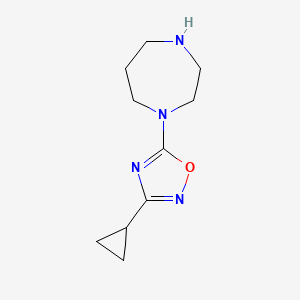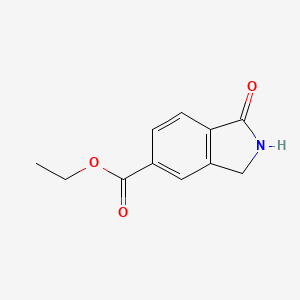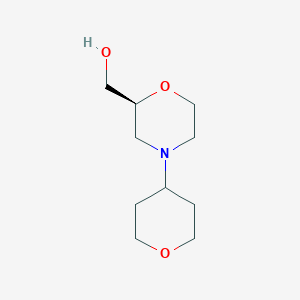
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol is a chiral compound with a morpholine ring substituted with a tetrahydropyran group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Tetrahydropyran Group: This step involves the reaction of the morpholine derivative with tetrahydropyran-4-yl chloride under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
®-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol: The enantiomer of the compound, which may have different biological activity.
(4-(tetrahydro-2H-pyran-4-yl)morpholine: Lacks the methanol group, which may affect its reactivity and applications.
(4-(tetrahydro-2H-pyran-4-yl)methanol: Lacks the morpholine ring, which may influence its chemical properties.
Uniqueness
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol is unique due to its specific combination of functional groups and its chiral nature
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
[(2S)-4-(oxan-4-yl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO3/c12-8-10-7-11(3-6-14-10)9-1-4-13-5-2-9/h9-10,12H,1-8H2/t10-/m0/s1 |
InChI 键 |
VVTBUVCHTNMYIS-JTQLQIEISA-N |
手性 SMILES |
C1COCCC1N2CCO[C@@H](C2)CO |
规范 SMILES |
C1COCCC1N2CCOC(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
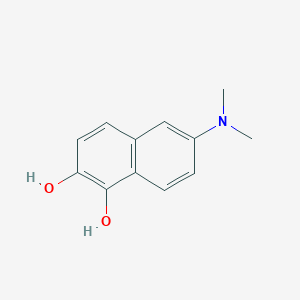


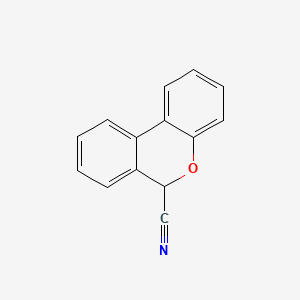
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
